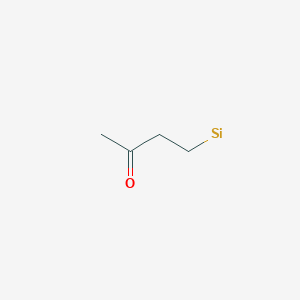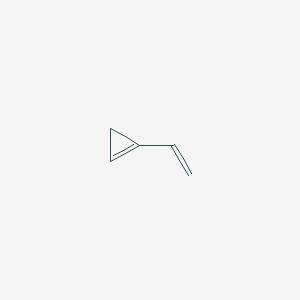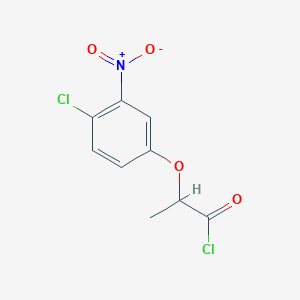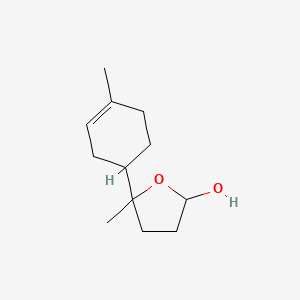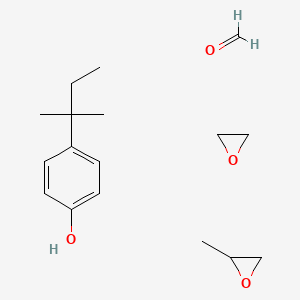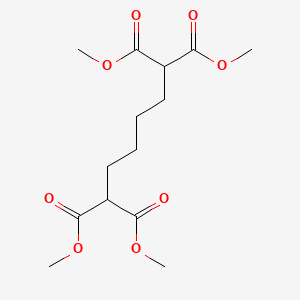
6-Octen-4-yn-3-ol, 3,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Octen-4-yn-3-ol, 3,6-dimethyl- is an organic compound with the molecular formula C10H16O. It is characterized by the presence of a hydroxyl group, a double bond, and a triple bond within its structure. This compound is also known by its IUPAC name, (6E)-3,6-dimethyloct-6-en-4-yn-3-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Octen-4-yn-3-ol, 3,6-dimethyl- typically involves the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This reaction introduces the triple bond into the molecule, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Octen-4-yn-3-ol, 3,6-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double and triple bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of alkyl halides or other substituted compounds.
Scientific Research Applications
6-Octen-4-yn-3-ol, 3,6-dimethyl- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 6-Octen-4-yn-3-ol, 3,6-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the unsaturated bonds play crucial roles in its reactivity and interactions with biological molecules. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
6-Octen-1-ol, 3,7-dimethyl-:
6-Octen-1-yn-3-ol, 3,7-dimethyl-:
Properties
CAS No. |
62851-70-1 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3,6-dimethyloct-6-en-4-yn-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-9(3)7-8-10(4,11)6-2/h5,11H,6H2,1-4H3 |
InChI Key |
XYRKRLCDCBKVGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#CC(=CC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



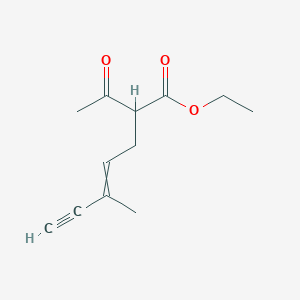

![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)

